Methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate
CAS No.:
Cat. No.: VC18655276
Molecular Formula: C6H12O5S
Molecular Weight: 196.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12O5S |
|---|---|
| Molecular Weight | 196.22 g/mol |
| IUPAC Name | methyl 2-hydroxy-2-methyl-3-methylsulfonylpropanoate |
| Standard InChI | InChI=1S/C6H12O5S/c1-6(8,5(7)11-2)4-12(3,9)10/h8H,4H2,1-3H3 |
| Standard InChI Key | NOHFWGNKYJMBDP-UHFFFAOYSA-N |
| Canonical SMILES | CC(CS(=O)(=O)C)(C(=O)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate is C₆H₁₂O₅S, with a molar mass of 196.22 g/mol. Its structure comprises:
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A propanoate backbone with a methyl group at the C2 position.
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A hydroxyl group (-OH) at the C2 carbon, adjacent to the methyl substituent.
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A methylsulfonyl group (-SO₂CH₃) at the C3 position.
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A methyl ester at the terminal carboxyl group.
This configuration creates a sterically hindered environment around the hydroxyl and sulfonyl groups, influencing its solubility, stability, and intermolecular interactions.
Key Physicochemical Properties
The methylsulfonyl group’s strong electron-withdrawing nature polarizes adjacent bonds, enhancing the compound’s susceptibility to nucleophilic attack at the C3 position.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of methyl 2-hydroxy-2-methyl-3-(methylsulfonyl)propanoate typically involves a multi-step sequence:
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Sulfonation of Precursor:
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Esterification:
Industrial Manufacturing
Industrial processes prioritize cost efficiency and scalability:
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Continuous-Flow Reactors: Enable precise control over sulfonation and esterification steps, minimizing side reactions.
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Purification Techniques: Crystallization from ethanol/water mixtures or chromatography on silica gel ensures >98% purity.
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Yield Optimization: Typical yields range from 70–75% due to steric hindrance during sulfonation .
Chemical Reactivity and Functional Transformations
Oxidation and Reduction Pathways
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Oxidation:
The hydroxyl group at C2 can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate), yielding methyl 2-methyl-3-(methylsulfonyl)-3-oxopropanoate. This product serves as a dienophile in Diels-Alder reactions . -
Reduction:
Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding alcohol, though the sulfonyl group remains intact.
Nucleophilic Substitution
The methylsulfonyl group acts as a leaving group in SN2 reactions. For example:
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Treatment with sodium azide (NaN₃) in DMF replaces the sulfonyl group with an azide, forming methyl 2-hydroxy-2-methyl-3-azidopropanoate.
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Subsequent Staudinger reduction converts the azide to an amine, enabling peptide coupling .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s versatility makes it a precursor to:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the hydroxyl group yields COX-2 inhibitors.
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Antibiotics: Azide derivatives serve as intermediates in β-lactam synthesis.
Specialty Polymers
Incorporation into polyesters enhances thermal stability:
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Glass Transition Temperature (Tg): 120–130°C for copolymers containing sulfonyl motifs.
Challenges and Future Directions
Synthetic Limitations
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Steric Hindrance: Bulky substituents at C2 and C3 complicate sulfonation and esterification.
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Purification: Chromatography is often required to separate diastereomers.
Research Opportunities
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Biological Screening: Comprehensive assays to validate anti-inflammatory and anticancer potentials.
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Catalyst Development: Asymmetric synthesis routes to access enantiopure forms for chiral drug synthesis.
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